molecular formula C11H23ClN2O B1416803 N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1171318-38-9

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride

Cat. No.: B1416803
CAS No.: 1171318-38-9
M. Wt: 234.76 g/mol
InChI Key: ODWYIZXKQKDDGK-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an acetamide group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with the piperidine derivative.

    Methylation and Isopropylation: The nitrogen atom in the acetamide group is methylated and isopropylated using methyl iodide and isopropyl bromide, respectively.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride can be compared with similar compounds such as:

    N-methyl-2-(piperidin-4-yl)acetamide: Lacks the isopropyl group, resulting in different chemical properties.

    N-methyl-2-(piperidin-4-yl)-N-(ethyl)acetamide: Contains an ethyl group instead of an isopropyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-piperidin-4-yl-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWYIZXKQKDDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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